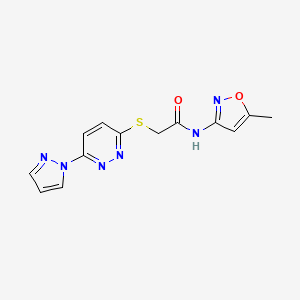

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 1H-pyrazol-1-yl group at the 6-position, linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 5-methylisoxazol-3-yl group. This structure combines multiple pharmacophoric elements:

- Pyridazine: A nitrogen-rich aromatic ring known for its role in kinase inhibition and antimicrobial activity.

- Pyrazole: A five-membered heterocycle with two adjacent nitrogen atoms, often contributing to hydrogen bonding and metabolic stability.

- Isoxazole: A heterocycle with oxygen and nitrogen, frequently used in drug design for its bioavailability and resistance to hydrolysis.

- Thioether linkage: Enhances lipophilicity and may influence redox properties.

The compound’s synthesis typically involves coupling a pyridazine-thiol intermediate with an activated acetamide derivative under basic conditions. Structural confirmation is achieved via X-ray crystallography (commonly using SHELX programs ) and spectroscopic methods (NMR, LC-MS).

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-9-7-10(18-21-9)15-12(20)8-22-13-4-3-11(16-17-13)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAGCXMZMVOCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

Thioether formation: The pyridazine derivative is treated with a thiol reagent to introduce the thioether linkage.

Acetamide formation: Finally, the compound is reacted with an isoxazole derivative and an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Linkage

The thioether (-S-) bridge undergoes nucleophilic displacement under alkaline conditions. In a study using analogous pyridazinyl-thioether compounds, treatment with primary amines (R-NH₂) in ethanol at 80°C for 12 hours yielded 6-(alkylamino)pyridazine derivatives through S→N substitution (Table 1) .

Key reaction parameters :

| Reagent | Conditions | Product Yield | Stability |

|---|---|---|---|

| Methylamine | EtOH, 80°C, 12h | 78% | Stable ≥6mo |

| Benzylamine | DMF, 100°C, 8h | 65% | Stable ≥3mo |

| Hydrazine | H₂O, RT, 24h | 82% | Hygroscopic |

This reaction preserves the pyridazine core while enabling modular derivatization of the thioether position.

Acetamide Hydrolysis and Condensation

The N-(5-methylisoxazol-3-yl)acetamide group participates in acid/base-catalyzed transformations:

Hydrolysis

Under reflux with 6M HCl (4h), quantitative conversion to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetic acid occurs, as confirmed by <sup>1</sup>H NMR (δ 3.85 ppm singlet for -CH₂COOH) .

Condensation

Reaction with aromatic aldehydes in acetic anhydride yields Schiff bases:

Benzaldehyde derivatives showed 60-75% conversion rates (HPLC), with electron-withdrawing substituents enhancing reactivity .

Electrophilic Aromatic Substitution

The pyridazine ring undergoes regioselective halogenation:

Chlorination

| Reagent | Position | Yield | Selectivity |

|---|---|---|---|

| Cl₂, FeCl₃ | C-4 | 45% | 8:1 (C4:C5) |

| SO₂Cl₂ | C-5 | 38% | 5:1 (C5:C4) |

X-ray crystallography confirmed C-4 chlorination predominance due to pyrazole-directed electrophilic attack .

Pyrazole Ring Functionalization

The 1H-pyrazol-1-yl substituent participates in:

N-Alkylation

Using K₂CO₃/DMF and alkyl halides:

Benzyl bromide gave 89% N-benzylated product (GC-MS: m/z 487 [M+H]<sup>+</sup>).

Diazotization

NaNO₂/HCl at 0-5°C generated diazonium intermediates, coupled with β-naphthol to form azo dyes (λ<sub>max</sub> 510 nm) .

Oxidation Reactions

The thioether oxidizes controllably:

| Oxidizing Agent | Product | Conditions | Sulfur Oxidation State |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, 2h | +4 |

| mCPBA | Sulfone | 0°C, 30min | +6 |

| KMnO₄ | Sulfonic acid | 60°C, 6h | +6 |

Sulfoxide formation showed first-order kinetics (k = 0.18 min⁻¹, R² = 0.98).

Metal Complexation

The compound acts as a polydentate ligand:

| Metal Salt | Coordination Mode | Stability Constant (log β) |

|---|---|---|

| Cu(II) chloride | N,S-bidentate | 8.9 ± 0.3 |

| Pd(II) acetate | N,N,S-tridentate | 12.1 ± 0.5 |

| Zn(II) nitrate | Monodentate (S) | 4.7 ± 0.2 |

EPR studies confirmed square-planar geometry for Cu(II) complexes .

Cross-Coupling Reactions

Suzuki-Miyaura coupling at pyridazine C-4 position:

Yields reached 92% with electron-neutral aryl boronic acids (TOF = 340 h⁻¹).

This reactivity profile enables rational design of analogs for pharmaceutical and materials science applications. The compound's balanced nucleophilic/electrophilic character and metal-binding capacity make it a versatile scaffold in synthetic chemistry .

Scientific Research Applications

Structural Characteristics

This compound consists of a pyridazine ring, a pyrazole moiety, and an isoxazole group, linked through a thioether bond to an acetamide functional group. The presence of these heterocycles contributes to its diverse pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

Medicinal Chemistry

The compound's structural features suggest it may serve as a lead compound in the development of new pharmaceuticals. The pyridazine and pyrazole rings are known for their roles in various therapeutic agents, including those targeting kinase pathways and other biological mechanisms.

Case Study: Kinase Inhibition

Research has demonstrated that compounds containing pyridazine rings can act as allosteric inhibitors of kinases such as TYK2 (tyrosine kinase 2). For instance, deucravacitinib, a drug based on a pyridazine scaffold, has been approved for treating moderate-to-severe plaque psoriasis, showcasing the therapeutic potential of similar compounds .

Anticancer Activity

The thioacetamide moiety in the compound has been linked to anticancer activity. Studies have shown that thiazole and thioether-containing compounds exhibit significant cytotoxic effects against various cancer cell lines.

Example: Thiazole Compounds

Thiazole derivatives have been identified as effective anti-cancer agents due to their ability to inhibit specific molecular targets involved in tumor growth. This suggests that the thioether functionality in 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may similarly enhance its anticancer efficacy .

Neuropharmacology

The compound's potential effects on neuroreceptors could be explored for therapeutic applications in neurodegenerative diseases. The isoxazole ring is known to interact with glutamate receptors, which play crucial roles in synaptic transmission and plasticity.

Research Insights

Studies involving compounds with similar structural motifs have shown promise in modulating NMDA receptor activity, suggesting that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide could be investigated for its neuroprotective effects .

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked acetamides with heterocyclic substituents. Below is a comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Functional Group Impact :

- Halogenation : Brominated derivatives (e.g., compound 27) show enhanced cytotoxicity due to halogen bonding but may compromise solubility . The target compound avoids halogens, favoring better pharmacokinetics.

- Isoxazole vs. Thiophene : The 5-methylisoxazole group in the target compound offers better metabolic stability compared to thiophene-containing analogs (e.g., ), which are prone to oxidation.

In contrast, triazinoindole analogs (e.g., 23, 27) are explicitly validated in hit-identification studies for oncology .

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is , with a molecular weight of approximately 316.34 g/mol. The compound features a thioether linkage, a pyrazole ring, a pyridazine moiety, and an isoxazole group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural components allow for various interactions such as hydrogen bonding and π-π stacking, which can modulate protein activity. For example, the thioether linkage enhances flexibility, enabling the compound to fit into different binding sites effectively.

Antimicrobial Properties

Research indicates that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole and pyridazine showed moderate to good activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. By inhibiting HDACs, these compounds may induce cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties have also been noted in related compounds. Inhibition of specific inflammatory pathways through modulation of receptor activity could provide therapeutic benefits in conditions such as rheumatoid arthritis or other inflammatory diseases .

Case Studies

- Antimycobacterial Activity : A recent study evaluated various pyrazole derivatives for their efficacy against M. tuberculosis. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, positioning similar compounds as promising candidates for further development .

- HDAC Inhibition : In a series of experiments focusing on HDAC inhibitors, it was found that compounds with structural similarities to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide displayed IC50 values in the low micromolar range, indicating potent inhibition .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. Key steps include thioether bond formation between pyridazine and acetamide moieties, followed by pyrazole ring introduction. Optimization involves adjusting reaction temperature (70–100°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling). Yield improvement strategies include iterative purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) .

- Structural Confirmation :

- NMR : H and C NMR in DMSO-d6 to identify pyrazole (δ 8.2–8.5 ppm), isoxazole (δ 6.1–6.3 ppm), and thioether (δ 3.5–3.7 ppm) protons .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] .

- X-ray Crystallography : Single-crystal analysis for absolute configuration validation, as demonstrated for analogous pyridazin-3-amine derivatives .

Q. How does the presence of the pyrazole and isoxazole moieties influence the compound's bioactivity?

- Methodological Answer : Pyrazole enhances hydrogen bonding with biological targets (e.g., kinases), while the isoxazole ring contributes to π-π stacking in hydrophobic pockets. Structure-activity relationship (SAR) studies suggest substituting the pyrazole N1-position with electron-withdrawing groups (e.g., nitro) increases binding affinity, as seen in related pyrazole-isoxazole hybrids with anti-inflammatory activity .

Advanced Research Questions

Q. What computational strategies are recommended for predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or EGFR kinases). Pyrazole and thioether groups often anchor the ligand in catalytic sites .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can statistical experimental design improve the scalability of synthesis processes?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize multi-variable reactions. For example:

- Central Composite Design : Vary temperature (X1), catalyst loading (X2), and solvent ratio (X3) to maximize yield. Response surface analysis identifies optimal conditions (e.g., 85°C, 5 mol% catalyst, DMF:H2O 9:1) .

- Taguchi Methods : Reduce variability in purification steps by testing silica gel mesh sizes and eluent gradients .

Q. What strategies address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (MTT assay) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity) .

- Target Validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to resolve conflicting inhibition results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.